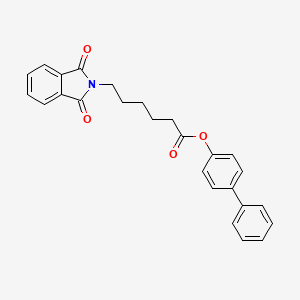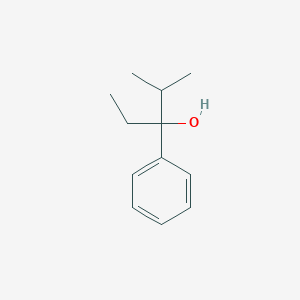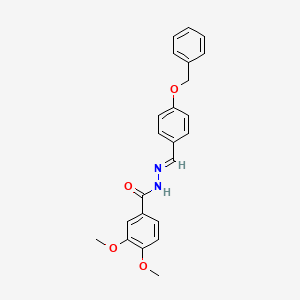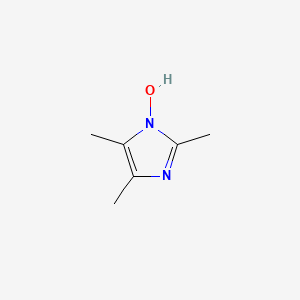
biphenyl-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-biphenyl]-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is a complex organic compound that features a biphenyl group and a phthalimide moiety connected via a hexanoate linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-biphenyl]-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Phthalimide Group: The phthalimide moiety is introduced via a reaction between phthalic anhydride and an amine, forming the phthalimide ring.
Linking the Biphenyl and Phthalimide Groups: The final step involves the esterification of the biphenyl group with the phthalimide-containing hexanoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl group, leading to the formation of biphenyl quinones.
Reduction: Reduction reactions can target the phthalimide moiety, converting it to phthalamic acid or other reduced forms.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Biphenyl quinones
Reduction: Phthalamic acid derivatives
Substitution: Halogenated or nitrated biphenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It is used in the synthesis of polymers and advanced materials due to its rigid biphenyl structure.
Biology
Bioconjugation: The compound can be used to link biomolecules, aiding in the study of protein-protein interactions and other biological processes.
Medicine
Drug Development: Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.
Industry
Coatings and Adhesives: The compound’s stability and reactivity make it suitable for use in high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of [1,1’-biphenyl]-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the phthalimide moiety can form hydrogen bonds with target molecules. These interactions facilitate the compound’s binding to enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [1,1’-biphenyl]-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
- [1,1’-biphenyl]-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Uniqueness
Compared to similar compounds, [1,1’-biphenyl]-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate exhibits unique properties due to the ester linkage, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific binding or reactivity profiles.
Propiedades
Fórmula molecular |
C26H23NO4 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 6-(1,3-dioxoisoindol-2-yl)hexanoate |
InChI |
InChI=1S/C26H23NO4/c28-24(31-21-16-14-20(15-17-21)19-9-3-1-4-10-19)13-5-2-8-18-27-25(29)22-11-6-7-12-23(22)26(27)30/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18H2 |
Clave InChI |
SRWPGGPRCQEAAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12006747.png)
![(5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006751.png)
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006756.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006758.png)

![methyl (2E)-5-(4-fluorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006775.png)

![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12006781.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12006810.png)
